S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate
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Overview
Description
S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate: is a synthetic organic compound that features a thioester functional group. This compound is characterized by the presence of a 4-methylphenyl group and a 4-methoxy-1-naphthyl group, connected through a propenethioate linkage. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate typically involves the following steps:
Formation of the Thioester Linkage: The reaction between 4-methylthiophenol and 3-(4-methoxy-1-naphthyl)-2-propenoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) can yield the desired thioester.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioester group can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the thioester can yield the corresponding thiol and alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol and alcohol.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate: has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis, releasing active thiol and carboxylate species. These species can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-(4-methylphenyl) 3-(4-hydroxy-1-naphthyl)-2-propenethioate
- S-(4-methylphenyl) 3-(4-chloro-1-naphthyl)-2-propenethioate
- S-(4-methylphenyl) 3-(4-fluoro-1-naphthyl)-2-propenethioate
Uniqueness
The presence of the 4-methoxy group in S-(4-methylphenyl) 3-(4-methoxy-1-naphthyl)-2-propenethioate imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
S-(4-methylphenyl) (E)-3-(4-methoxynaphthalen-1-yl)prop-2-enethioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2S/c1-15-7-11-17(12-8-15)24-21(22)14-10-16-9-13-20(23-2)19-6-4-3-5-18(16)19/h3-14H,1-2H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALXAFSNHWTMNQ-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C3=CC=CC=C23)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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